methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
Description
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a pyrazole-based α-ketoester derivative characterized by a bromo substituent at position 4 of the pyrazole ring and a methyl group at position 1 (Fig. 1). The molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 263.05 g/mol and a purity of 95% . This compound is of interest in medicinal chemistry and materials science due to its reactive α-ketoester moiety, which can participate in diverse chemical transformations.
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
methyl 2-(4-bromo-1-methylpyrazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H7BrN2O3/c1-10-3-4(8)5(9-10)6(11)7(12)13-2/h3H,1-2H3 |
InChI Key |
SCBRTWAIVVSHSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Lithiation of 4-Bromo-1-methyl-1H-pyrazole and Subsequent Acylation
- Starting material: 4-bromo-1-methyl-1H-pyrazole
- Reagent: n-Butyllithium (2.5 M in hexanes)
- Electrophile: N-methoxy-N-methylacetamide (Weinreb amide) or acetone/carbon dioxide for carboxylation
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Initial cooling to -78 °C, gradual warming to 0 °C
- Work-up: Quenching with saturated aqueous sodium chloride or acid, extraction, drying, and chromatographic purification
Experimental Details and Outcomes:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation | 4-bromo-1-methyl-1H-pyrazole (400 mmol) dissolved in THF (750 mL), cooled to -78 °C; n-butyllithium (2.5 M, 400 mmol) added dropwise over 30 min; stirred 1 h at -78 °C | Intermediate formed | Strict low temperature to control lithiation |
| Acylation | N-methoxy-N-methylacetamide (400 mmol in 100 mL THF) added dropwise at -78 °C; mixture warmed to 0 °C over 4 h | 57% isolated yield of 1-(1-methyl-1H-pyrazol-4-yl)ethanone derivative | Purified by silica gel chromatography; pale yellow oil solidifies on standing |
| Characterization | 1H NMR (500 MHz, CDCl3): δ 2.37 (s, 3H), 3.90 (s, 3H), 7.83 (s, 1H), 7.84 (s, 1H) | - | Confirms substitution pattern and methylation |
This approach effectively installs the oxoacetate functionality via the Weinreb amide electrophile, providing a key intermediate for further transformations.
Carboxylation via Lithiation and Carbon Dioxide Quenching
- Starting material: 1-methyl-4-bromopyrazole
- Reagents: Diisopropylamine (to generate lithium diisopropylamide base), n-butyllithium, dry carbon dioxide gas
- Solvent: Anhydrous tetrahydrofuran
- Temperature: -78 °C to 0 °C
- Work-up: Acidification with 1N hydrochloric acid to precipitate product, filtration, drying
Experimental Details and Outcomes:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Base generation | Diisopropylamine (65.4 g) and n-butyllithium (2.5 M, 258 mL) in THF (600 mL), cooled to -78 °C, then warmed to 0 °C | - | Formation of lithium diisopropylamide |
| Lithiation and carboxylation | 1-methyl-4-bromopyrazole (80 g) added dropwise at -78 °C, stirred 1 h; dry CO2 gas bubbled until reaction completion | 77.3 g of white solid | Acidified to pH 2-3 with 1N HCl, precipitated product filtered and dried |
| Characterization | TLC confirmed reaction completion; product isolated as white solid | - | High yield and purity |
This method provides an efficient route to the carboxylated pyrazole derivative, which can be further esterified to yield the methyl ester.
Industrial and Scale-Up Considerations
In industrial synthesis, optimization of reaction parameters such as temperature, pressure, reagent stoichiometry, and solvent choice is critical to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Typical industrial practices include:
- Maintaining inert atmosphere (argon or nitrogen) to prevent side reactions
- Careful temperature control during lithiation (-78 °C to 0 °C)
- Use of anhydrous solvents to avoid quenching of organolithium reagents
- Efficient work-up and purification protocols to ensure high purity
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Lithiation + Acylation | 4-bromo-1-methyl-1H-pyrazole | n-butyllithium, N-methoxy-N-methylacetamide | THF, -78 °C to 0 °C | 57% | Purification by silica gel chromatography |
| Lithiation + Carboxylation | 1-methyl-4-bromopyrazole | n-butyllithium, diisopropylamine, CO2 gas | THF, -78 °C to 0 °C | High (77.3 g isolated) | Acidification precipitates product |
| Pd-Catalyzed Cross-Coupling | 4-bromo-1-methylpyrazole | Pd catalyst, sodium carbonate | DME/H2O, 130-150 °C, microwave | 44% | Used for related pyrazole derivatives |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm methyl groups and aromatic proton environments consistent with substitution pattern.
- Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weight (approximately 247.05 g/mol).
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Chromatography: Silica gel chromatography and preparative TLC employed for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 4-amino-1-methyl-1H-pyrazole derivatives.
Reduction: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetate.
Oxidation: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-carboxylate.
Scientific Research Applications
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural motifs with several classes of α-ketoesters, including indole-, triazole-, and pyrazole-derived analogs. Key comparisons are outlined below:
Table 1: Structural Comparison of Selected α-Ketoester Derivatives
Key Observations :
- Core Heterocycle: The target compound’s pyrazole core distinguishes it from indole (e.g., 3c, 3d) or triazole (e.g., compound 3 in ) derivatives.
- Substituent Effects : The bromo group at position 4 in the target compound contrasts with bromo-substituted indoles (e.g., 3c at position 5, 3d at position 6). Positional differences can alter electronic properties and steric hindrance .
- Functional Groups: The morpholinopropyl group in 3c and 3d introduces tertiary amine functionality, enhancing solubility and hydrogen-bonding capacity compared to the target compound’s simpler methyl group .
Key Observations :
- Yields: Indole derivatives (3c, 3d) exhibit moderate yields (~55–65%), likely due to steric challenges in introducing morpholinopropyl groups . The target compound’s yield is unspecified but may depend on bromination efficiency.
- Melting Points : Bromo-substituted indoles (3c, 3d) have higher melting points (102–113°C) compared to cyclopropane-containing indene derivatives (89–91°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
- Spectroscopy : The target compound’s ESI-MS (m/z 263.05) aligns with its molecular weight, while indole derivatives show larger m/z values due to additional substituents .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate to improve yield and purity?
- Methodological Answer :
Optimization involves selecting appropriate bromination agents (e.g., bromine or NBS) for introducing the bromo group at the pyrazole C4 position , followed by esterification with methyl oxalyl chloride under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of intermediates should be systematically tested. Analytical techniques like HPLC and NMR are critical for purity assessment .
What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the methyl group at the pyrazole N1 position and the ester carbonyl resonance (~170 ppm) .
- IR Spectroscopy : Identifies the ketone (C=O stretch at ~1700 cm⁻¹) and ester functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .
How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
Prioritize enzyme inhibition assays (e.g., kinases or hydrolases) due to the pyrazole-oxoacetate core’s potential interaction with catalytic sites . Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. Compare results with structurally similar compounds (e.g., ethyl 2-[2-(3-methylphenyl)-3-oxo-pyrazol-4-yl]acetate) to identify structure-activity relationships .
Advanced Research Questions
What mechanistic insights explain contradictory reactivity data observed during bromination of the pyrazole ring?
- Methodological Answer :
Contradictions may arise from competing electrophilic substitution pathways (C4 vs. C5 bromination). Computational studies (DFT calculations) can model electron density distribution to predict regioselectivity . Experimental validation via X-ray crystallography (e.g., comparing brominated derivatives ) resolves positional ambiguity.
How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control for variables like solvent (DMSO concentration ≤0.1%) and cell-line specificity. Analyze batch-to-batch compound purity via HPLC to rule out degradation artifacts .
What strategies are recommended for studying this compound’s interaction with biological targets at the atomic level?
- Methodological Answer :
Use molecular docking (AutoDock Vina, Schrödinger) to model binding poses with target proteins (e.g., COX-2 or EGFR kinases) . Validate predictions via isothermal titration calorimetry (ITC) for thermodynamic profiling or X-ray co-crystallography if protein crystals are obtainable .
How can in silico modeling guide the design of derivatives with enhanced selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
